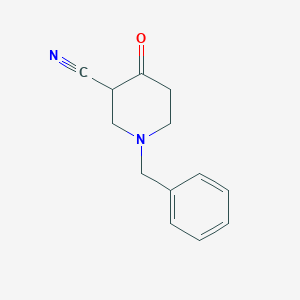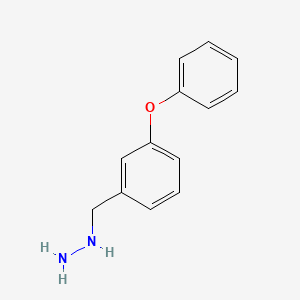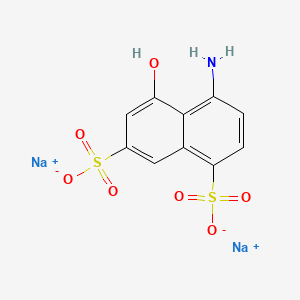
4-(Hydroxymethyl)-3-nitrophenol
Overview
Description
The compound “4-(Hydroxymethyl)-3-nitrophenol” is a phenolic compound based on its name. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The simplest of the class is phenol (C6H5OH). Hydroxymethyl refers to the -CH2OH group, and nitrophenol indicates a phenol that also has a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of “4-(Hydroxymethyl)-3-nitrophenol” would likely consist of a benzene ring (the phenol part) with a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached. The numbers 4- and 3- in the name suggest the positions of these groups on the benzene ring .Chemical Reactions Analysis
Phenolic compounds are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, formation of aryl ethers, and the Mannich reaction .Physical And Chemical Properties Analysis
Phenolic compounds are typically characterized by their stability, acidity, and ability to form hydrogen bonds . They are often solid at room temperature .Scientific Research Applications
Catalysis and Green Chemistry
4-(Hydroxymethyl)-3-nitrophenol serves as a valuable precursor for synthesizing other compounds. Researchers have explored its use in tandem catalysis, particularly for the hydrogenative rearrangement of biomass-derived furfurals (such as furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds (e.g., cyclopentanones and cyclopentanols). These cyclic compounds are essential for replacing traditional petroleum-based chemicals .
Organic Synthesis and Natural Product Derivatives
The compound has been employed in organic synthesis, leading to the formation of natural products. For instance, reactions involving 4-(Hydroxymethyl)-3-nitrophenol and acetone under basic conditions provide a straightforward route to natural products like rhemanones A, B, and C .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(hydroxymethyl)-3-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPPKJBKLPUPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60707407 | |
| Record name | 4-(Hydroxymethyl)-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60707407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-nitrophenol | |
CAS RN |
86031-17-6 | |
| Record name | 4-(Hydroxymethyl)-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60707407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)










